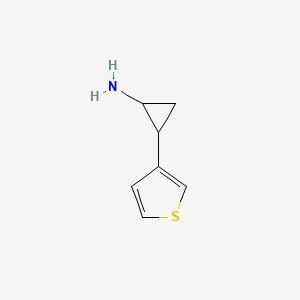

2-(Thiophen-3-yl)cyclopropan-1-amine

Vue d'ensemble

Description

2-(Thiophen-3-yl)cyclopropan-1-amine is a useful research compound. Its molecular formula is C7H9NS and its molecular weight is 139.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)cyclopropan-1-amine can be achieved through several synthetic routes. One common method involves the cyclopropanation of thiophene derivatives. For instance, the reaction of thiophene with diazomethane in the presence of a catalyst can yield the desired cyclopropane derivative. Another approach involves the use of cyclopropanation reagents such as Simmons-Smith reagents, which can convert alkenes into cyclopropanes under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process, making it suitable for commercial production .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Thiophen-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene derivative using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrothiophene, tetrahydrothiophene.

Substitution: N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

- Anticancer Activity : Research indicates that derivatives of thiophene compounds may possess anticancer properties. Studies have shown that compounds similar to 2-(Thiophen-3-yl)cyclopropan-1-amine can inhibit tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammation and cancer progression. This inhibition suggests potential use in treating hematologic cancers and autoimmune diseases such as rheumatoid arthritis .

- Neuropharmacology : The compound's ability to interact with neurotransmitter systems may position it as a candidate for developing treatments for neurological disorders. Its structural similarity to known psychoactive compounds allows for exploration in this area .

- Antimicrobial Properties : The thiophene moiety has been associated with antimicrobial activity. Compounds containing thiophene structures have shown effectiveness against various bacterial strains, indicating that this compound could be further investigated for its potential as an antimicrobial agent.

Synthetic Routes

Several synthetic methods have been developed to produce this compound:

| Synthesis Method | Description | Yield |

|---|---|---|

| Cyclization Reaction | Involves the formation of the cyclopropane ring through intramolecular reactions of thiophene derivatives. | Moderate |

| Nucleophilic Substitution | Utilizes nucleophilic attack on electrophilic centers in precursor compounds containing thiophene. | High |

| Grignard Reaction | Employs Grignard reagents to introduce the amine group after cyclopropanation. | Variable |

These methods vary in terms of yield, selectivity, and environmental impact, necessitating careful consideration when selecting a synthetic pathway.

Case Studies

- Biological Activity Assessment : A study focused on the binding affinity of this compound to various biological targets, including enzymes and receptors involved in inflammatory pathways. Techniques such as molecular docking simulations were employed to elucidate its mechanism of action.

- Therapeutic Potential in Autoimmune Diseases : Research has demonstrated that compounds with similar structures exhibit significant effects on TNF-α suppression, highlighting their potential in treating autoimmune conditions like rheumatoid arthritis . Further studies are needed to confirm these effects specifically for this compound.

Mécanisme D'action

The mechanism of action of 2-(Thiophen-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in the active site of enzymes, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Thiophen-2-yl)cyclopropan-1-amine

- 2-(Furan-3-yl)cyclopropan-1-amine

- 2-(Pyridin-3-yl)cyclopropan-1-amine

Uniqueness

2-(Thiophen-3-yl)cyclopropan-1-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocyclic analogs. The position of the thiophene ring also influences the compound’s interaction with molecular targets, making it a valuable scaffold for drug discovery and materials science .

Activité Biologique

2-(Thiophen-3-yl)cyclopropan-1-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. Its cyclopropane moiety combined with the thiophene ring offers a distinct framework for interaction with biological targets, making it a candidate for drug development. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Research indicates that compounds with similar structures often act as inhibitors or modulators of key biological pathways, including:

- Enzyme Inhibition : Compounds in this class have shown potential as inhibitors of enzymes related to cancer progression and neurodegenerative diseases.

- Receptor Modulation : Interactions with serotonin receptors (5-HT2C) have been documented, suggesting potential applications in mood disorders and appetite regulation .

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the following table:

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| Inhibition of LSD1 | Lysine-specific demethylase | 0.005 μM | |

| Selective 5-HT2C Agonism | Serotonin receptor | Potency not specified | |

| Anti-cancer activity | Various cancers | Variable |

Case Studies

Several case studies highlight the effectiveness of this compound derivatives in clinical settings:

- Case Study on Cancer Treatment :

- Neuropharmacological Effects :

Discussion

The biological activity of this compound suggests that it possesses significant therapeutic potential across various domains, particularly in oncology and neuropharmacology. The compound's ability to selectively target specific receptors and enzymes could lead to the development of novel therapeutics with fewer side effects compared to existing treatments.

Propriétés

IUPAC Name |

2-thiophen-3-ylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c8-7-3-6(7)5-1-2-9-4-5/h1-2,4,6-7H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXUPPWQKXDJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.